tert-Butyl 3-chloro-4-methylbenzoate
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Overview
Description
tert-Butyl 3-chloro-4-methylbenzoate is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloro-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with tert-butyl alcohol in the presence of a base such as pyridine or triethylamine. This method is often preferred due to its higher yield and shorter reaction time.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors, which allow for better control of reaction conditions and higher production rates. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products include tert-butyl 3-amino-4-methylbenzoate, tert-butyl 3-thio-4-methylbenzoate, etc.
Reduction: tert-Butyl 3-chloro-4-methylbenzyl alcohol.
Oxidation: tert-Butyl 3-chloro-4-methylbenzoic acid.
Scientific Research Applications
tert-Butyl 3-chloro-4-methylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-4-methylbenzoate depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base catalyst to form 3-chloro-4-methylbenzoic acid and tert-butyl alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
tert-Butyl 3-chloro-4-methylbenzoate can be compared with other similar compounds such as:
tert-Butyl 4-chloro-3-methylbenzoate: Similar structure but with different positions of the chlorine and methyl groups.
tert-Butyl 3-chloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
tert-Butyl 3-bromo-4-methylbenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.
Properties
IUPAC Name |
tert-butyl 3-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAQWEJQGIPTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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